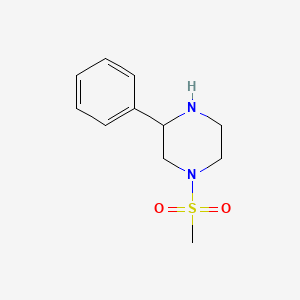

1-Methanesulfonyl-3-phenyl-piperazine

Description

BenchChem offers high-quality 1-Methanesulfonyl-3-phenyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonyl-3-phenyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAZJLBISVSKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587594 | |

| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-31-6 | |

| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Mechanism of Action for Phenyl-Piperazine Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenyl-piperazine moiety represents a "privileged scaffold" in neuropsychopharmacology, serving as the structural core for a diverse class of therapeutics ranging from atypical antipsychotics (e.g., aripiprazole, cariprazine) to antidepressants (e.g., trazodone, nefazodone). Its pharmacological versatility stems from its ability to engage multiple G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (

This guide dissects the molecular mechanisms driving these interactions, focusing on Structure-Activity Relationships (SAR) , Functional Selectivity (Biased Agonism) , and the Experimental Protocols required to validate these pathways.

The Privileged Scaffold: Structure-Activity Relationship (SAR)[1]

The phenyl-piperazine core acts as the primary pharmacophore for receptor recognition, while the "linker" and "head group" determine subtype selectivity and intrinsic efficacy.

Core Structural Determinants

-

The Phenyl Ring: Substituents at the ortho (2-) and meta (3-) positions are critical. For example, the 2,3-dichlorophenyl moiety in aripiprazole creates steric bulk and electronic properties that favor high affinity for

and -

The Piperazine Ring: Maintains the nitrogen atom in a specific spatial orientation (chair conformation) to interact with the conserved Aspartate residue (Asp3.32) in the TM3 region of aminergic GPCRs via an ionic bond.

-

The Linker (Alkyl Chain): The length of the alkyl chain connecting the piperazine to the secondary "head" group is a selectivity filter.

-

4-Carbon (Butyl) Linker: Optimal for

affinity (e.g., Aripiprazole). -

3-Carbon (Propyl) Linker: Often seen in 5-HT antagonist/reuptake inhibitors (e.g., Trazodone).

-

-

The Head Group: A bulky bicyclic system (e.g., quinolinone, triazolopyridine) that interacts with secondary binding pockets (extracellular loops), driving "functional selectivity" by stabilizing specific receptor conformations.

SAR Visualization

The following diagram illustrates the modular nature of the scaffold.

Figure 1: Modular SAR of phenyl-piperazine derivatives showing the four critical pharmacophoric regions.

Receptor Pharmacology & Signaling Dynamics[2]

Phenyl-piperazines are rarely "silent" antagonists; they often exhibit polypharmacology and biased agonism .

Target Profile Comparison

The table below contrasts the binding profiles of a representative antipsychotic (Aripiprazole) and antidepressant (Trazodone).

| Receptor Target | Aripiprazole ( | Trazodone ( | Functional Outcome (Aripiprazole) | Functional Outcome (Trazodone) |

| 0.34 | >1000 | Partial Agonist (Stabilizer) | Weak/No Effect | |

| 1.7 | 42 | Partial Agonist | Partial Agonist | |

| 3.4 | 13 | Antagonist | Antagonist | |

| 15 | 22 | Partial Agonist | Antagonist | |

| 57 | 12 | Antagonist | Antagonist (Hypotension risk) |

Mechanism of Biased Agonism (Functional Selectivity)

Modern phenyl-piperazines like aripiprazole do not simply turn the receptor "on" or "off." They stabilize unique receptor conformations that may preferentially activate one downstream pathway over another.

-

G-Protein Pathway: Inhibition of cAMP via

coupling.[1] -

-Arrestin Pathway: Recruitment of

Aripiprazole Bias: It acts as a partial agonist for G-protein signaling but often shows reduced or antagonistic activity for

Figure 2: Biased agonism mechanism. Phenyl-piperazines can preferentially activate G-protein pathways while minimizing Beta-arrestin recruitment.

Experimental Validation Protocols

To characterize a novel phenyl-piperazine derivative, researchers must validate both binding affinity and functional bias.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

-

Membrane Preparation: Homogenize CHO-K1 cells expressing human

receptors in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g to pellet membranes. -

Incubation:

-

Total Binding: Membrane +

-Spiperone (0.2 nM). -

Non-Specific Binding (NSB): Add 10

M Haloperidol. -

Test: Add phenyl-piperazine derivative (

to

-

-

Equilibrium: Incubate at 25°C for 60 mins.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure CPM. Calculate

and convert to

Protocol B: Dual-Pathway Biased Agonism Assay

Objective: Quantify "Functional Selectivity" by comparing potencies (

Workflow 1: cAMP Inhibition (Gi/o Pathway)

-

Cell Line: HEK293 stably expressing

receptor. -

Stimulation: Pre-treat cells with Forskolin (10

M) to elevate basal cAMP. -

Treatment: Add test compound. Agonists will decrease the Forskolin-induced cAMP signal.

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

Workflow 2:

-Arrestin Recruitment (BRET Assay)[3][4]

-

Transfection: Co-transfect cells with

-Rluc (Renilla luciferase donor) and -

Substrate: Add Coelenterazine h (5

M). -

Treatment: Add test compound.

-

Detection: Measure BRET signal (Ratio of YFP emission / Rluc emission).

-

Result: An increase in BRET ratio indicates physical recruitment of arrestin to the receptor.

-

Figure 3: Dual-pathway experimental workflow to determine functional selectivity.

References

-

Structure-Activity Relationships of Arylpiperazines Lopez-Rodriguez, M. L., et al. (1997). "Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors." Journal of Medicinal Chemistry.

-

Aripiprazole Mechanism and Functional Selectivity Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design.

-

Biased Agonism Protocols (BRET/cAMP) Masri, B., et al. (2008). "Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics." Proceedings of the National Academy of Sciences.

-

Radioligand Binding Assay Methodology Maguire, J. J., et al. (2012). "GPCR-radioligand binding assays." Methods in Molecular Biology.

-

Trazodone and Phenylpiperazine Antidepressants Stahl, S. M. (2009). "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums.

Sources

Technical Whitepaper: Bioactivity & Medicinal Chemistry of 1-Methanesulfonyl-3-phenyl-piperazine

[1]

Executive Summary

1-Methanesulfonyl-3-phenyl-piperazine (CAS: 912763-31-6) represents a specialized pharmacophore within the class of sulfonyl-piperazines .[1][2][3][4] Unlike simple piperazine derivatives, the introduction of a methanesulfonyl (mesyl) group at the N1 position, coupled with a phenyl ring at the C3 chiral center, creates a unique steric and electronic profile.[1] This scaffold is frequently utilized as a high-value intermediate or core structural motif in the development of CNS-active agents (targeting 5-HT and Dopamine receptors) and antimicrobial therapeutics .[1]

This guide dissects the molecular architecture, pharmacological potential, and synthetic protocols for this compound, positioning it within the broader context of drug discovery.[1][5]

Chemical Identity & Structural Analysis[1][6][7]

The molecule consists of a piperazine ring substituted with a phenyl group at the C3 position and a methanesulfonyl group at the N1 position .[1] This specific substitution pattern is critical for its biological activity.[1]

-

IUPAC Name: 1-methanesulfonyl-3-phenylpiperazine[1][2][3][4]

-

Molecular Formula: C₁₁H₁₆N₂O₂S[1]

-

Molecular Weight: 240.32 g/mol [1]

Pharmacophore Decomposition

The bioactivity of this molecule is driven by three distinct structural domains:

-

The C3-Phenyl Ring:

-

Function: Provides a hydrophobic moiety capable of

- -

Chirality: The C3 carbon is a chiral center.[1] Enantiomers (R/S) often exhibit distinct binding profiles, with one enantiomer typically showing significantly higher affinity for targets like the 5-HT6 or D3 receptors .[1]

-

-

The N1-Methanesulfonyl Group:

-

Function: Acts as a bioisostere for a carbonyl group but with distinct geometry and hydrogen-bonding capabilities.[1] The sulfonyl oxygen atoms can serve as hydrogen bond acceptors for serine or threonine residues in receptor active sites.[1]

-

Metabolic Stability: Unlike amides, sulfonamides are generally more resistant to hydrolysis by peptidases, enhancing the molecule's metabolic half-life.[1]

-

-

The Piperazine Core:

-

Function: A semi-rigid scaffold that orients the phenyl and mesyl groups in a specific spatial configuration, minimizing the entropic penalty upon binding.[1]

-

Pharmacological Profile & Mechanism of Action[1]

While 1-Methanesulfonyl-3-phenyl-piperazine is primarily a building block, its structural motif is embedded in several bioactive classes. Its pharmacology is best understood through the Structure-Activity Relationships (SAR) of its derivatives.[1]

A. CNS Modulation (Serotonin & Dopamine)

The N-sulfonyl-3-phenylpiperazine scaffold is a "privileged structure" for designing ligands for Serotonin (5-HT) and Dopamine receptors.[1]

-

5-HT6 Antagonism: Compounds containing a sulfonyl-piperazine core have shown high affinity for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[1] The sulfonyl group mimics the binding mode of sulfonamide-based antagonists like SB-271046 .[1]

-

Dopaminergic Stabilization: Similar to Pridopidine (which contains a phenyl-sulfonyl moiety), derivatives of this scaffold can act as "dopamine stabilizers," modulating D2/D3 receptor activity to normalize psychomotor function without inducing catalepsy.[1]

B. Antimicrobial & Antifungal Activity

Recent studies have highlighted the utility of piperazine sulfonamides in agricultural and medicinal fungicides.[1]

-

Mechanism: Disruption of fungal cell wall biosynthesis or inhibition of specific fungal enzymes (e.g., ergosterol synthesis pathways).[1]

-

Spectrum: Derivatives have shown potency against soil-borne pathogens such as Rhizoctonia solani and Fusarium oxysporum, often outperforming natural product standards like Phenazine-1-carboxylic acid (PCA) in vitro.[1][6]

C. Visualizing the Signaling Pathway

The following diagram illustrates the hypothetical interaction of this scaffold within a GPCR binding pocket, leading to downstream signaling modulation.

Caption: Mechanistic pathway of 1-Methanesulfonyl-3-phenyl-piperazine derivatives modulating GPCR signaling via specific pharmacophore interactions.

Experimental Protocols

Protocol A: Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

This protocol describes the selective N-sulfonylation of 3-phenylpiperazine.[1]

Reagents:

-

3-Phenylpiperazine (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.1 eq)[1]

-

Triethylamine (TEA) (2.0 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-phenylpiperazine (1.62 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add Triethylamine (2.8 mL, 20 mmol) and cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (0.85 mL, 11 mmol) over 15 minutes. Critical Control Point: Maintain temperature < 5°C to avoid bis-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9).

-

Workup: Quench with water (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous

.[1] -

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to yield the target compound as a white/off-white solid.[1]

Protocol B: In Vitro Binding Assay (Radioligand Displacement)

To validate the affinity of the synthesized scaffold for the 5-HT6 receptor .[1]

Materials:

-

HEK-293 cells expressing human 5-HT6 receptor.[1]

-

Radioligand: [

]-LSD (Lycergic acid diethylamide).[1] -

Test Compound: 1-Methanesulfonyl-3-phenyl-piperazine (dissolved in DMSO).[1]

Workflow:

-

Membrane Prep: Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM

). -

Incubation: In a 96-well plate, mix:

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

and calculate

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and optimizing derivatives of this scaffold for enhanced bioactivity.

Caption: Optimization workflow for generating 1-Methanesulfonyl-3-phenyl-piperazine libraries.

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2760009 (Related Scaffold: 1-Methyl-3-phenylpiperazine). Retrieved from [Link]

-

Bhatt, A., Kant, R., & Singh, R. K. (2016).[1][7] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles).[1][7] Retrieved from [Link]

-

MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][5] Molecules. Retrieved from [Link]

Sources

- 1. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Methanesulfonyl-3-phenyl-piperazine - CAS:912763-31-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 6. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical Stability Profile & Stress Testing of Methanesulfonyl Piperazine Scaffolds

Executive Summary

Methanesulfonyl piperazine (MSP) moieties represent a "privileged structure" in medicinal chemistry, frequently serving as core pharmacophores in antipsychotics, kinase inhibitors, and antiretroviral agents. While the sulfonamide linkage (

This guide provides a comprehensive stability profile, delineating the mechanistic causality of degradation, standardized forced degradation protocols, and the critical control strategies required for ICH M7 compliance.

Structural Chemistry & Intrinsic Stability

To predict stability, one must understand the electronic environment of the MSP scaffold.

The Sulfonamide Anchor ( )

The methanesulfonyl group is a strong electron-withdrawing group (EWG).

-

Effect: It pulls electron density away from the attached piperazine nitrogen (

). -

Consequence: The

nitrogen becomes non-basic and resistant to oxidative attack (N-oxide formation). It is also resistant to hydrolysis under physiological and mild alkaline conditions due to the high energy barrier for nucleophilic attack on the sulfur atom.

The Distal Nitrogen ( )

In contrast, the distal nitrogen (

-

Risk: This is the "soft spot" of the molecule. It is the primary site for N-oxidation (forming N-oxides) and N-dealkylation under metabolic or stress conditions.

Degradation Pathways (Mechanistic Insight)

The degradation of MSP compounds follows distinct pathways governed by pH and oxidative stress.

Hydrolytic Degradation (Acid-Catalyzed)

While sulfonamides are generally stable to base, they are susceptible to acid-catalyzed hydrolysis at elevated temperatures.

-

Mechanism: Protonation of the sulfonamide nitrogen or oxygen weakens the

bond, making the sulfur atom more electrophilic. Water attacks the sulfur, leading to -

Products: Methanesulfonic acid (MSA) and the free piperazine derivative.

Oxidative Degradation

-

N-Oxidation: Peroxides or radical initiators typically attack the electron-rich distal nitrogen (

), forming the N-oxide. -

Ring Opening: Under extreme oxidative stress (e.g., transition metal catalysis), the piperazine ring can undergo oxidative cleavage, often preceded by

-hydroxylation.

Genotoxic Impurity (GTI) Formation (Synthesis Risk)

-

Critical Alert: If methanol (MeOH) or ethanol (EtOH) is used during the synthesis or workup of the methanesulfonyl intermediate, Alkyl Mesylates (Methyl Methanesulfonate - MMS, or Ethyl Methanesulfonate - EMS) can form.

-

Regulatory Status: These are potent alkylating agents and known carcinogens (Class 1 GTIs under ICH M7).

Visualization: Degradation Logic Flow

Caption: Figure 1. Mechanistic degradation pathways of MSP scaffolds, highlighting hydrolytic cleavage, oxidative N-oxide formation, and synthetic GTI risks.

Forced Degradation Protocols (Stress Testing)[1][2][3]

To validate the stability profile, a "self-validating" stress testing protocol is required. This ensures that the analytical method is "stability-indicating"—capable of resolving the parent drug from its degradants.

Directive: Do not aim for total destruction. Target 5–20% degradation . If >20% occurs instantly, dilute the stressor. If <5% occurs, the molecule is stable under those conditions.

Table 1: Standardized Stress Conditions for MSP Compounds

| Stress Type | Condition | Duration | Target Mechanism | Causality/Notes |

| Acid Hydrolysis | 0.1 N HCl @ 60°C | 1–24 Hours | S-N Cleavage | Sulfonamides are acid-sensitive.[1] Monitor for Methanesulfonic acid release. |

| Base Hydrolysis | 0.1 N NaOH @ 60°C | 1–24 Hours | Amide/Ester Cleavage | MSPs are generally base-stable. Significant degradation here suggests other labile groups (e.g., esters) in the molecule. |

| Oxidation | 3% | 1–6 Hours | N-Oxidation | Simulates oxidative stress. The distal piperazine nitrogen is the primary target. |

| Thermal | 60°C–80°C (Solid) | 7 Days | Pyrolysis / Dimerization | Assesses solid-state stability. Piperazines can sublime or dimerize at high heat. |

| Photolytic | 1.2M lux hours (UV/Vis) | ~5–7 Days | Radical degradation | Follows ICH Q1B. Sulfonamides can be photo-labile depending on the aromatic substitution. |

Experimental Workflow Visualization

Caption: Figure 2. Forced degradation workflow ensuring sample integrity via proper quenching prior to LC-MS analysis.

Analytical Strategy & Genotoxicity Control

Analytical Method (LC-MS)

Standard UV detection (254 nm) is often insufficient for MSP degradation products because:

-

Methanesulfonic acid (MSA) lacks a strong chromophore.

-

Piperazine fragments have weak UV absorbance.

Recommendation: Use LC-MS/MS or CAD (Charged Aerosol Detection) .

-

Column: C18 or Phenyl-Hexyl (for polar retention).

-

Mobile Phase: Acidic buffer (0.1% Formic Acid) to protonate the piperazine nitrogens for better retention and MS sensitivity.

ICH M7 Compliance Strategy (The "Mesylate" Risk)

If the MSP compound is synthesized using methanesulfonyl chloride (MsCl), you must prove the absence of alkyl mesylates.

-

Avoid Alcohols: Do not use MeOH or EtOH in the step involving MsCl. Use aprotic solvents (DCM, THF).

-

Purge Factor: Demonstrate that the downstream process purges any potential mesylates.

-

Trace Analysis: Develop a GC-MS method with a limit of quantitation (LOQ) matching the TTC (Threshold of Toxicological Concern) of 1.5 µ g/day [1].

References

-

International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3] (2023).[4][5][6] [Link]

-

International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[7] (2003).[5] [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare.

-

Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222 (2012), 264-271. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. onyxipca.com [onyxipca.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the History and Discovery of 3-Phenyl-piperazine Sulfonamides

For Immediate Release

[City, State] – February 15, 2026 – This whitepaper delves into the historical evolution and discovery of 3-phenyl-piperazine sulfonamides, a chemical scaffold that has become a cornerstone in the development of modern therapeutics, particularly for central nervous system (CNS) disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins, synthesis, structure-activity relationships (SAR), and mechanistic insights that have established this moiety as a privileged structure in medicinal chemistry.

Introduction: The Emergence of a Key Pharmacophore

The journey of the 3-phenyl-piperazine core structure from a synthetic curiosity to a pivotal component of numerous therapeutic agents is a testament to the iterative nature of drug discovery. The initial synthesis of a key derivative, 1-methyl-3-phenylpiperazine, is widely attributed to Roderick and his colleagues in 1966. This seminal work laid the foundation for the exploration of this scaffold, which would later be recognized as a crucial intermediate in the synthesis of the atypical antidepressant Mirtazapine. The inherent structural rigidity of the piperazine ring, combined with the lipophilic nature of the phenyl group, provided a unique three-dimensional architecture that proved highly amenable to interaction with various biological targets.

The subsequent incorporation of a sulfonamide functional group onto this core structure marked a significant turning point, unlocking a new dimension of pharmacological activity. The sulfonamide group, a well-established pharmacophore in its own right, offered a versatile handle for modulating physicochemical properties and directing interactions with specific receptor subtypes. This strategic combination gave rise to the 3-phenyl-piperazine sulfonamide scaffold, a class of compounds that has demonstrated significant potential in targeting a range of CNS receptors.

Early Synthetic Strategies and Physicochemical Properties

The pioneering synthetic routes to 3-phenylpiperazine derivatives, as described in early literature, often involved multi-step sequences. A common approach involved the reaction of a substituted aniline with bis(2-chloroethyl)amine to form the piperazine ring.

Foundational Synthetic Protocol: Cyclization of Substituted Anilines

A representative early synthesis of a 1-arylpiperazine, a precursor to the 3-phenyl derivatives, is outlined below:

Step 1: Synthesis of 1-(Aryl)piperazine

-

A mixture of the desired aniline (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (1.1 eq.), a phase transfer catalyst such as tetrabutylammonium bromide, and a high-boiling point solvent like xylene is prepared.

-

Para-toluenesulfonic acid (PTSA) is added as a catalyst.

-

The reaction mixture is heated to reflux (typically around 135 °C) for an extended period (e.g., 48 hours).

-

Upon completion, the reaction is cooled, and the product is isolated by treatment with a base, such as ammonium hydroxide, followed by extraction and purification.

This foundational methodology, with various modifications, has been a mainstay in the synthesis of the core piperazine structure. The introduction of the sulfonamide moiety is typically achieved in a subsequent step.

General Protocol for Sulfonamide Formation

-

The synthesized 1-arylpiperazine (1.0 eq.) is dissolved in an inert solvent, such as dichloromethane (DCM).

-

A base, typically triethylamine (1.2-1.5 eq.), is added to the solution.

-

The desired sulfonyl chloride (1.1 eq.) is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide derivative, which is then purified by chromatography or recrystallization.[1][2][3]

The physicochemical properties of 3-phenyl-piperazine sulfonamides are significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide group. The piperazine nitrogen atoms offer sites for protonation at physiological pH, influencing solubility and the ability to cross the blood-brain barrier. The sulfonamide group can act as a hydrogen bond acceptor and its appended aryl or alkyl group provides a means to fine-tune lipophilicity and steric bulk.

The CNS Connection: Targeting Dopamine and Serotonin Receptors

The primary therapeutic value of 3-phenyl-piperazine sulfonamides lies in their ability to modulate the activity of key neurotransmitter receptors in the CNS, particularly dopamine and serotonin receptors. This has led to their extensive investigation as potential antipsychotic and antidepressant agents.[4][5]

Dopamine Receptor Modulation

The 3-phenyl-piperazine scaffold has been identified as a potent template for the development of dopamine D2 and D3 receptor ligands.[6][7][8] Antagonism at these receptors is a cornerstone of antipsychotic therapy. The sulfonamide moiety plays a crucial role in defining the affinity and selectivity of these compounds for different dopamine receptor subtypes.

Structure-Activity Relationship (SAR) Insights for Dopamine Receptor Antagonism:

-

Phenyl Ring Substitution: The substitution pattern on the 3-phenyl group is critical for activity. Electron-withdrawing groups are often favored.

-

Sulfonamide Moiety: The nature of the group attached to the sulfonamide nitrogen (the 'R' group in Ar-SO₂-NR-) significantly impacts potency and selectivity. Bulky aromatic or heteroaromatic groups can enhance affinity for the D2 and D3 receptors.

-

Piperazine N-4 Substitution: While the sulfonamide is typically attached at the N-1 position of the piperazine ring, modifications at the N-4 position can also influence the pharmacological profile.

| Compound Class | Target Receptor(s) | Key Structural Features | Reference |

| 3-Piperazinyl-3,4-dihydro-2(1H)-quinolinones | D2/D4 Antagonists | δ-lactam fused to the piperazine | [7] |

| 3-OH-N1-phenylpiperazines | D2 Partial Agonists | Hydroxyl group on the N-1 phenyl ring | [6] |

| 4-Phenylpiperazine Derivatives | D3 Selective Ligands | Functionalized carbon linker | [8] |

Serotonin Receptor Modulation

The versatility of the 3-phenyl-piperazine sulfonamide scaffold is further highlighted by its activity at various serotonin (5-HT) receptors. These compounds have been explored as ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, all of which are implicated in the pathophysiology of depression and anxiety.[9][10][11][12]

Structure-Activity Relationship (SAR) Insights for Serotonin Receptor Modulation:

-

Arylpiperazine Moiety: The nature of the aryl group attached to the piperazine nitrogen is a key determinant of affinity for different 5-HT receptor subtypes.

-

Linker and Terminal Group: In many long-chain arylpiperazine derivatives, a flexible linker connects the piperazine to a terminal pharmacophore. The length and composition of this linker are critical for optimal receptor interaction.

-

Sulfonamide as a Bioisostere: The sulfonamide group can act as a bioisosteric replacement for other functional groups, such as amides or ureas, to modulate the electronic and steric properties of the molecule and fine-tune its interaction with the receptor binding pocket.

Experimental Workflows and Methodologies

The discovery and optimization of 3-phenyl-piperazine sulfonamides rely on a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

Synthetic Chemistry Workflow

The synthesis of a library of 3-phenyl-piperazine sulfonamide analogs typically follows a convergent approach, as depicted in the diagram below.

Caption: A generalized workflow for the synthesis of a 3-phenyl-piperazine sulfonamide library.

In Vitro Pharmacological Evaluation Workflow

Once synthesized, the compounds undergo a battery of in vitro assays to determine their pharmacological profile.

Caption: A typical in vitro screening cascade for 3-phenyl-piperazine sulfonamides.

Conclusion and Future Directions

The 3-phenyl-piperazine sulfonamide scaffold has firmly established itself as a privileged structure in CNS drug discovery. Its rich history, from its initial synthesis to its extensive exploration as a modulator of key neurotransmitter receptors, provides a compelling case study in medicinal chemistry. The modular nature of its synthesis allows for extensive chemical diversification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles.

Future research in this area is likely to focus on several key aspects:

-

Subtype Selectivity: The development of highly selective ligands for specific dopamine and serotonin receptor subtypes to minimize off-target effects and improve the therapeutic index.

-

Polypharmacology: The rational design of multi-target-directed ligands that can simultaneously modulate multiple pathways involved in complex CNS disorders.

-

Novel Therapeutic Applications: The exploration of 3-phenyl-piperazine sulfonamides for the treatment of other CNS disorders beyond psychosis and depression, such as neurodegenerative diseases and cognitive impairment.

The enduring legacy of the 3-phenyl-piperazine sulfonamide scaffold serves as an inspiration for the continued exploration of novel chemical space in the quest for safer and more effective treatments for debilitating neurological and psychiatric conditions.

References

-

Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263. [Link]

-

Mokrosz, J. L., Bojarski, A. J., Charakchieva-Minol, S., Duszynska, B., Mokrosz, M. J., & Paluchowska, M. H. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604–608. [Link]

-

Soll, R. M., Wilson, D. E., Ganno, M. L., Hlasta, D. J., Johnson, C. Y., & Reeve, A. J. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & medicinal chemistry letters, 8(3), 295–300. [Link]

-

Chien, C. T., Asai, H., Ohta, H., Hashimoto, T., Nakazato, A., & Nagamine, T. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Bioorganic & medicinal chemistry letters, 10(18), 2119–2122. [Link]

-

Corvino, A., Severino, B., Fiorino, F., Magli, E., Perissutti, E., De Martino, M., ... & Caliendo, G. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Molecules, 27(16), 5238. [Link]

-

Kumar, A., & Singh, P. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]

-

de Souza, A. C. G., de Oliveira, L. D., de Sant'Anna, G. D. S., Menegatti, R., de Castro, M. R., & de Almeida, R. N. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian journal of physiology and pharmacology, 100(6), 521–533. [Link]

- Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., ... & Zhong, H. (2008). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

-

Various Authors. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

-

Various Authors. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

- Various Authors. (2003). Method for the preparation of piperazine and its derivatives.

-

Divvela, V. N. S. R., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9. [Link]

-

Goel, K. K., Thapliyal, S., Kharb, R., Joshi, G., Negi, A., & Kumar, B. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals, 15(7), 803. [Link]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIDA Technology Transfer. [Link]

-

Andreozzi, G., Sparaco, R., Corvino, A., Severino, B., Santagada, V., Magli, E., ... & Fiorino, F. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(22), 6982. [Link]

-

Reith, M. E., Blough, B. E., Benvenga, M. J., DeRuiter, J., & Rothman, R. B. (2015). Characterization of [3H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand. Synapse, 69(11), 539–549. [Link]

-

Ciano, A., Franchini, S., Gnerre, C., Butini, S., Gemma, S., & Campiani, G. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(11), 3505. [Link]

-

Czopek, A., Siwek, A., Satała, G., Staroń, J., Kucwaj-Brysz, K., Bojarski, A. J., & Zajdel, P. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12513. [Link]

-

Zajdel, P., Kurczab, R., & Bojarski, A. J. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 148, 108076. [Link]

-

Butini, S., Gemma, S., Gnerre, C., Sbardella, G., Brindisi, M., & Campiani, G. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(13), 4239. [Link]

-

Wikipedia contributors. (2023, December 2). Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved 01:24, February 15, 2026, from [Link]

-

de Oliveira, A. M., de Morais, L. C. S. L., de Freitas, R. M., de Oliveira, A. P., & de Almeida, R. N. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(12), 6980–6992. [Link]

-

Sareen, K., Kohli, R. P., Pande, I. M., Kishor, K., Amma, M. K. P., & Gujral, M. L. (1962). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL-4-ONES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-ONES. Indian journal of physiology and pharmacology, 6(4), 182–192. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gccpo.org [gccpo.org]

- 6. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]

- 9. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperazine Scaffold and the Advent of 1-Methanesulfonyl-3-phenyl-piperazine

An In-depth Technical Guide to the Ligand Binding Properties of 1-Methanesulfonyl-3-phenyl-piperazine

The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone in the architecture of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3][4] Its prevalence is rooted in its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework.[1][2][3] The two opposing nitrogen atoms in the piperazine ring offer a unique combination of structural rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity.[2][3]

This guide focuses on the comprehensive characterization of a novel compound, 1-Methanesulfonyl-3-phenyl-piperazine. As a derivative of the well-established phenylpiperazine class, which includes compounds known to interact with various neurotransmitter receptors, this molecule presents a compelling subject for ligand binding analysis.[4][5] The addition of a methanesulfonyl group introduces a strong electron-withdrawing feature and a potential hydrogen bond acceptor, which could significantly alter the binding affinity, selectivity, and pharmacokinetic profile compared to its predecessors.

For drug development professionals, a thorough understanding of a compound's interaction with its biological targets is paramount. This guide provides a strategic and methodological framework for elucidating the ligand binding properties of 1-Methanesulfonyl-3-phenyl-piperazine, from initial screening to in-depth biophysical characterization.

Pillar 1: Foundational Principles of Ligand-Target Interaction

Before delving into experimental protocols, it is crucial to understand the core quantitative descriptors of a ligand's binding properties. These parameters not only define the interaction but also guide the strategic choices in the drug discovery cascade.

-

Affinity (Kd, Ki): Affinity describes the strength of the binding interaction between a ligand and its receptor. It is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. In competitive binding assays, the inhibition constant (Ki) is determined, which represents the affinity of the competing ligand for the receptor.

-

Kinetics (kon, koff): Binding is a dynamic process. The association rate constant (kon or ka) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff or kd) describes how quickly it dissociates. The ratio of these rates (koff/kon) also defines the dissociation constant (Kd). A slow koff can lead to a prolonged duration of action, a desirable trait for many therapeutics.

-

Thermodynamics (ΔG, ΔH, -TΔS): Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic forces driving the binding event.[6][7]

-

Gibbs Free Energy (ΔG): Represents the overall energy change of the binding process and is directly related to binding affinity.

-

Enthalpy (ΔH): The heat released or absorbed upon binding, reflecting the energy change from making and breaking bonds.[8]

-

Entropy (ΔS): The change in the system's disorder upon binding.

-

Pillar 2: A Strategic Workflow for Binding Characterization

A tiered approach is the most efficient strategy for characterizing a novel compound. This workflow begins with broad screening to identify primary targets and progresses to detailed biophysical analyses to build a comprehensive profile.

Caption: Strategic workflow for ligand binding characterization.

Pillar 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, the rationale behind experimental design is as critical as the protocol itself. The following sections detail robust, self-validating methodologies for characterizing 1-Methanesulfonyl-3-phenyl-piperazine.

Radioligand Binding Assays: The Foundation of Affinity Screening

Radioligand binding assays are a sensitive and high-throughput method for determining the affinity of a ligand for a receptor. The principle is based on the competition between a labeled ligand (radioligand) with a known affinity and the unlabeled test compound.

Causality Behind Experimental Choices:

-

Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is chosen to ensure a stable and detectable signal. For example, [³H]-Spiperone is a classic choice for Dopamine D2 receptors, and [³H]-8-OH-DPAT is used for Serotonin 5-HT1A receptors.[9][10][11]

-

Membrane Preparations: Using cell membrane preparations expressing the receptor of interest provides a high concentration of the target, maximizing the signal-to-noise ratio.[9][10]

-

Non-Specific Binding Control: This is a critical self-validating step. By adding a high concentration of an unlabeled, known ligand (e.g., Haloperidol for D2), we can saturate the receptors and measure the amount of radioligand that binds non-specifically to the filter, membrane lipids, etc.[1][12] This value is subtracted from total binding to yield specific binding.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol), diluted in assay buffer to a final concentration of ~0.2 nM (approximately its Kd).

-

Test Compound: 1-Methanesulfonyl-3-phenyl-piperazine, prepared as a 10 mM stock in DMSO and serially diluted in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Non-Specific Binding Control: 10 µM Haloperidol.

-

Membrane Preparation: Human recombinant Dopamine D2 receptor expressed in CHO or HEK293 cell membranes, diluted in assay buffer to a concentration of 10-20 µg protein per well.[10]

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

-

50 µL of [³H]-Spiperone solution.

-

100 µL of diluted membrane preparation.

-

-

Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[10]

-

-

Filtration and Detection:

-

Pre-soak a GF/B filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

-

Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester, washing each well 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Screening Results

| Target Receptor | Radioligand | Ki of 1-Methanesulfonyl-3-phenyl-piperazine (nM) |

| Dopamine D2 | [³H]-Spiperone | 15.2 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 89.7 |

| Serotonin 5-HT2A | [³H]-Ketanserin | > 10,000 |

| Adrenergic α1A | [³H]-Prazosin | 450.3 |

| Sigma-1 | [³H]-(+)-Pentazocine | 2,100 |

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[13][14] It is invaluable for determining the on-rate (kon) and off-rate (koff) of binding, providing deeper insight into the compound's mechanism of action.[15]

Causality Behind Experimental Choices:

-

Immobilization Strategy: The target protein (receptor) is typically immobilized on the sensor chip surface.[13][14] Covalent amine coupling is a common and robust method. The choice to immobilize the protein rather than the small molecule is often made because achieving a sufficient surface density for a small molecule can be challenging.[15]

-

Analyte Concentration Series: A series of concentrations of the test compound (analyte) are flowed over the chip. This allows for the global fitting of kinetic data, providing more accurate kon and koff values than single-concentration experiments.

-

Regeneration Step: A key part of the self-validating system is the ability to regenerate the chip surface (remove the bound analyte) without denaturing the immobilized protein. This allows for multiple binding cycles and ensures the reproducibility of the data.

Experimental Protocol: SPR Analysis

-

Preparation:

-

Running Buffer: A buffer that matches the conditions of the binding assay (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Protein Immobilization: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the small molecule analyte.

-

Analyte Preparation: Prepare serial dilutions of 1-Methanesulfonyl-3-phenyl-piperazine in running buffer, typically ranging from 0.1x to 10x the expected Kd.

-

-

SPR Measurement:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Inject the lowest concentration of the analyte over the sensor surface (association phase) for a defined period.

-

Switch back to flowing running buffer over the surface (dissociation phase) and monitor the signal decrease.

-

Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

-

Repeat the cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

-

-

Data Analysis:

-

The raw data (sensorgrams) are processed by subtracting the reference channel signal and the buffer injection signal.

-

The processed sensorgrams are globally fitted to a 1:1 Langmuir binding model (or other appropriate models) using the instrument's analysis software.

-

This fitting process yields the kon, koff, and Kd (koff/kon) values.

-

Caption: A typical experimental cycle in SPR analysis.

Data Presentation: Hypothetical Kinetic Data

| Parameter | Value | Unit |

| kon (ka) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| koff (kd) | 2.3 x 10⁻³ | s⁻¹ |

| KD (from kinetics) | 15.3 | nM |

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][16] It is the only method that can determine all binding parameters (Kd, stoichiometry 'n', and enthalpy ΔH) in a single experiment.[6][8] Entropy (ΔS) can then be calculated. This provides a complete thermodynamic signature of the interaction.

Causality Behind Experimental Choices:

-

Titration Direction: Typically, the ligand is placed in the syringe and titrated into the protein in the sample cell.[16] This is often more practical due to the larger amount of ligand usually available compared to purified protein.

-

Buffer Matching: It is absolutely critical that the ligand and protein are in identical buffer solutions. Any mismatch in buffer components will generate heats of dilution that can obscure the true binding signal.[6] This is a core tenet of a self-validating ITC experiment.

-

Control Titration: A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution of the ligand. This value is subtracted from the experimental data to isolate the heat of binding.

Experimental Protocol: ITC Analysis

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

-

Dissolve the 1-Methanesulfonyl-3-phenyl-piperazine in the final dialysis buffer. A small amount of DMSO may be required for solubility, but it must be precisely matched in the protein solution.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the sample cell with the protein solution (e.g., 10-20 µM).

-

Load the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

The raw data (thermogram) shows heat pulses for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable binding model (e.g., one-site) using the analysis software. The fit yields the Kd (as its inverse, Ka), the stoichiometry (n), and the enthalpy of binding (ΔH).

-

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Presentation: Hypothetical Thermodynamic Profile

| Parameter | Value | Unit |

| Stoichiometry (n) | 0.98 | - |

| KD | 18.1 | nM |

| ΔH (Enthalpy) | -8.5 | kcal/mol |

| -TΔS (Entropy) | -2.3 | kcal/mol |

| ΔG (Gibbs Free Energy) | -10.8 | kcal/mol |

Conclusion: Synthesizing a Comprehensive Binding Profile

The characterization of 1-Methanesulfonyl-3-phenyl-piperazine's ligand binding properties requires a multi-faceted, logical progression of experiments. By integrating the affinity and selectivity data from radioligand binding assays, the kinetic parameters from SPR, and the thermodynamic profile from ITC, a complete picture emerges. This comprehensive dataset is not merely a collection of numbers; it is a foundational pillar for making informed decisions in the drug development process, guiding lead optimization, and ultimately contributing to the design of safer and more effective therapeutics. The methodologies described herein provide a robust and self-validating framework for achieving this critical understanding.

References

- Velloso, F. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Vertex AI Search.

- Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology.

- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.

- Ciulli, A., & Williams, G. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.

- Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.

- Wang, S., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Reichert Technologies.

- ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.

- C&EN. Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN White Papers.

- Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

- Revvity. human Serotonin 5-HT1A Receptor. Revvity.

- Journal of Medicinal Chemistry. (2022, October 12). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

- BindingDB. Assay in Summary_ki. BindingDB.

- Grimm, M., et al. (2005, October 15).

- BenchChem.

- BenchChem.

- Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins.

- Bentham Science. (2024, April 29).

- University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- Kumar, A., et al. (n.d.).

- BindingDB. Assay in Summary_ki. BindingDB.

- Graeff, F. G., et al. (n.d.). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed.

- INDIGO Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). INDIGO Biosciences.

- Riveiro-Naveira, R. R., et al. (2014, March 15).

- INDIGO Biosciences. Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). INDIGO Biosciences.

- Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

- Wikipedia. Phenylpiperazine. Wikipedia.

- Hypertension. (n.d.). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension.

- Wikipedia. Piperazine. Wikipedia.

- Thermo Fisher Scientific. alpha-1a Adrenergic Receptor Recombinant Monoclonal Antibody (JE62-50) (MA5-44824). Thermo Fisher Scientific.

- Wikipedia. Alpha-1 adrenergic receptor. Wikipedia.

- BindingDB. BDBM50271622 1-[4-Chlorophenylsulfonyl]-4-[4-(4-methylpiperazin-1-yl)phenylmethyl]-piperazine::CHEMBL484125. BindingDB.

- ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.

- World Journal of Pharmacy and Pharmaceutical Sciences. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

- National Center for Biotechnology Information. 1-Methyl-3-phenylpiperazine. PubChem.

- Cayman Chemical. 1-Methyl-3-phenylpiperazine (MeP, MePP, CAS Number: 5271-27-2). Cayman Chemical.

- Chem-Impex. 1-Methyl-3-phenylpiperazine. Chem-Impex.

- Sigma-Aldrich. 1-Methyl-3-phenylpiperazine 97 5271-27-2. Sigma-Aldrich.

- Patsnap. (2024, July 17). What is the mechanism of Piperazine?.

- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Santa Cruz Biotechnology. 1-Methyl-3-phenylpiperazine. Santa Cruz Biotechnology.

- Google Patents. A process for preparing 1-methyl-3-phenylpiperazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 16. reactionbiology.com [reactionbiology.com]

1-Methanesulfonyl-3-phenyl-piperazine: A Medicinal Chemistry Scaffold Guide

Executive Summary

This technical guide profiles 1-methanesulfonyl-3-phenyl-piperazine (1-MS-3-PP) , a high-value heterocyclic scaffold. While phenylpiperazines are ubiquitous in CNS drug discovery (targeting GPCRs like

This guide details the synthetic accessibility, physicochemical properties, and derivatization logic required to utilize 1-MS-3-PP in high-throughput library generation.

Part 1: Physicochemical & Structural Profile

The utility of 1-MS-3-PP lies in its ability to present a hydrophobic aryl group (the phenyl ring) in a specific spatial orientation relative to a basic center (the N4 amine), while the N1-sulfonamide acts as a metabolic shield and hydrogen bond acceptor.

Key Properties Table

| Property | Value (Approx.)[1] | Medicinal Chemistry Significance |

| Molecular Weight | 240.32 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE). |

| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for CNS penetration when derivatized. |

| TPSA | ~55 Ų | Well below the 90 Ų threshold for BBB permeability. |

| pKa (N4-H) | ~8.5 - 9.0 | Basic center; protonated at physiological pH (cation- |

| pKa (N1-Ms) | Neutral | The sulfonamide nitrogen is non-basic; reduces P-gp efflux liability. |

| Chirality | C3 Center | Exists as (R) and (S) enantiomers; crucial for receptor selectivity. |

Structural Logic

-

The N1-Sulfonyl "Anchor": Unlike N-alkyl groups, the methanesulfonyl group is metabolically robust (resistant to CYP450 dealkylation). It also introduces a dipole that can interact with polar residues in the receptor binding pocket (e.g., serine/threonine side chains).

-

The C3-Phenyl "Warhead": Provides

stacking capabilities. In dopamine and serotonin receptors, this moiety often occupies a hydrophobic specificity pocket. -

The N4 "Handle": The secondary amine remains free for diversification, allowing the scaffold to be coupled with diverse "left-hand" sides (aryl halides, aldehydes, acid chlorides).

Part 2: Synthetic Protocols

The synthesis of 1-MS-3-PP requires controlling regioselectivity between the two piperazine nitrogens. Due to the steric bulk of the C3-phenyl group, the N4 nitrogen is more hindered than the N1 nitrogen. This steric differentiation allows for a direct, regioselective synthesis.

Protocol: Regioselective Sulfonylation

Objective: Synthesize 1-methanesulfonyl-3-phenyl-piperazine from 3-phenylpiperazine.

Reagents:

-

3-Phenylpiperazine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.05 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-phenylpiperazine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Dilute MsCl (10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Slow addition favors the kinetic product (N1-sulfonylation) due to the steric hindrance at N4.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Workup: Quench with saturated

(30 mL). Extract the organic layer, wash with brine, and dry over -

Purification: The crude residue will contain mostly the N1-isomer. Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

-

Note: The N1-isomer (Target) usually elutes before the N4-isomer or bis-sulfonated byproduct due to the free amine's interaction with silica.

-

-

Validation:

NMR should show the methyl signal of the sulfonyl group (~2.8 ppm) and distinct integration for the aromatic protons.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselectivity and subsequent library generation workflow.

Caption: Regioselective synthesis exploiting steric hindrance at N4 to selectively functionalize N1.

Part 3: Library Generation & Applications[2]

Once the 1-MS-3-PP scaffold is in hand, it serves as a "Right-Hand Side" (RHS) building block. The free N4 amine is the vector for diversity.

Diversity Vectors (N4-Functionalization)

-

Reductive Amination (High Throughput):

-

Reagents: Aryl/Alkyl Aldehydes +

. -

Utility: Creates a flexible methylene linker (

). Ideal for exploring distance constraints in the receptor pocket.

-

-

Buchwald-Hartwig Coupling:

-

Reagents: Aryl Halides + Pd catalyst (e.g.,

, XPhos). -

Utility: Creates a rigid N-Aryl bond. Essential for 5-HT receptor antagonists where the piperazine N4 is directly linked to a heteroaryl ring (e.g., pyridine, pyrimidine).

-

-

Amide Coupling:

-

Reagents: Carboxylic Acids + HATU/DIPEA.

-

Utility: Reduces N4 basicity completely. Often used to generate peptidomimetic transition state inhibitors.

-

Pharmacological Targets (SAR Context)

The 1-MS-3-PP scaffold is particularly privileged for Class A GPCRs :

-

Serotonin 5-HT7 Antagonists:

-

The phenylpiperazine core is a classic 5-HT pharmacophore.

-

The N1-sulfonamide provides a polar interaction distinct from the classic "long-chain" alkyl amides found in older 5-HT drugs.

-

Mechanism:[1][2][3][4] The protonated N4 forms a salt bridge with Asp3.32 in the GPCR transmembrane domain. The phenyl ring engages in T-shaped

-stacking with Phe6.52.

-

-

Dopamine D2/D3 Modulators:

-

Substitutions on the C3-phenyl ring (e.g., 3-Cl, 2-OMe) combined with the N1-sulfonyl tail can fine-tune selectivity between D2 (antipsychotic) and D3 (substance abuse/cognition).

-

Visualization: Pharmacophore Mapping

This diagram represents the interaction of a 1-MS-3-PP derivative within a theoretical GPCR binding pocket.

Caption: Pharmacophore model showing key interactions of the 1-MS-3-PP scaffold within a GPCR binding site.

Part 4: Troubleshooting & Quality Control

Common Synthetic Pitfalls

-

Bis-sulfonylation: If the reaction temperature exceeds 0°C during addition, or if base is added too quickly, the N4 nitrogen may react.

-

Fix: Maintain strict temperature control. If bis-sulfonylation occurs, the byproduct is usually much less polar and can be separated via DCM wash.

-

-

Enantiomeric Purity: If starting from chiral 3-phenylpiperazine, racemization is rare under sulfonylation conditions. However, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Analytical Standard

For a self-validating protocol, the final scaffold must meet these criteria:

-

HPLC Purity: >95% (254 nm).

-

LC-MS: [M+H]+ = 241.1.

-

1H NMR: Diagnostic doublet of doublets for the C3-H proton (benzylic) around 3.8-4.0 ppm.

References

-

Chaudhary, P., et al. (2006). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[3][5][6][7] European Journal of Medicinal Chemistry. (General context on piperazine privilege).

-

Roderick, W. R., et al. (1966). "Synthesis of 1-alkyl-3-phenylpiperazines." Journal of Medicinal Chemistry. (Foundational chemistry on regioselectivity in 3-phenylpiperazines).

-

Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry. (Highlights the role of phenylpiperazines in 5-HT7 targeting).

-

Google Patents. (2004). "Process for preparing 1-methyl-3-phenylpiperazine." WO2004106309A1. (Industrial process data confirming N1 vs N4 reactivity profiles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 5. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

A Step-by-Step Protocol for the Selective Synthesis of 1-Methanesulfonyl-3-phenyl-piperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] The compound 1-Methanesulfonyl-3-phenyl-piperazine is a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics. The introduction of a methanesulfonyl (mesyl) group can modulate the basicity of the piperazine nitrogen and introduce a hydrogen bond acceptor, potentially altering the compound's biological activity and ADME profile.

Synthesizing this specific isomer presents a regioselectivity challenge. The two nitrogen atoms of the 3-phenyl-piperazine precursor possess different steric and electronic environments. The N4 nitrogen is generally more nucleophilic and less sterically hindered, making it the preferred site for reactions like sulfonylation. Therefore, a direct, single-step sulfonylation is likely to yield the undesired 4-methanesulfonyl isomer as the major product.

This guide provides a robust and selective three-step synthesis protocol that circumvents this issue through a well-established protecting group strategy. By first protecting the more reactive N4 position, we can direct the methanesulfonyl chloride to the desired N1 position, followed by deprotection to yield the target compound with high purity. This method emphasizes control and predictability, ensuring a reliable and reproducible synthesis.

Overall Reaction Scheme

The synthesis proceeds in three distinct stages: 1) Protection of the N4-amine, 2) Sulfonylation of the N1-amine, and 3) Deprotection to yield the final product.

Caption: Three-step synthesis of 1-Methanesulfonyl-3-phenyl-piperazine.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier Example |

| 3-Phenylpiperazine | ≥97% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Sigma-Aldrich |

| Methanesulfonyl chloride (MsCl) | ≥99.5% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Saturated aq. NaHCO₃ solution | - | Lab-prepared |

| Brine (Saturated aq. NaCl solution) | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | VWR |

| Equipment |

| Round-bottom flasks (various sizes) |

| Magnetic stirrer and stir bars |

| Ice bath |

| Addition funnel |

| Rotary evaporator |

| Thin-Layer Chromatography (TLC) plates |

| UV lamp (for TLC visualization) |

| Glass column for chromatography |

| Standard laboratory glassware |

| Personal Protective Equipment (PPE) |

Critical Safety Precautions

Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator.[4][5] It reacts violently and exothermically with water and other nucleophiles.[4][6]

-

Handling: Always handle MsCl in a certified chemical fume hood.[6][7]

-

PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[6][8]

-

Storage: Store MsCl in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6][8]

-

Spills: For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste. For large spills, evacuate the area immediately.[6][9] Neutralize hydrolyzed acids carefully with a sodium bicarbonate solution.[6]

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated area or fume hood.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-phenylpiperazine-1-carboxylate (N4-Boc Protection)

Rationale: This step selectively protects the more nucleophilic and less sterically hindered N4 nitrogen using di-tert-butyl dicarbonate ((Boc)₂O). This ensures that the subsequent sulfonylation occurs exclusively at the N1 position. Triethylamine (TEA) acts as a base to neutralize the carbonic acid byproduct. The reaction is initiated at 0°C to moderate the initial exotherm.

-

Dissolve 3-phenylpiperazine (5.0 g, 30.8 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (5.15 mL, 37.0 mmol, 1.2 equiv.) to the stirred solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (7.4 g, 33.9 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).

-

Add the (Boc)₂O solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction progress by TLC (Eluent: 50% EtOAc/Hexanes). The starting material will have a lower Rf than the Boc-protected product.

-

Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in hexanes) to yield the product as a white solid or viscous oil.

Step 2: Synthesis of tert-butyl 4-(methylsulfonyl)-3-phenylpiperazine-1-carboxylate

Rationale: With the N4 position blocked, methanesulfonyl chloride will now react with the N1 nitrogen. The reaction is performed at 0°C to control the high reactivity of MsCl and to minimize potential side reactions.[5] TEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.[4]

-

Dissolve the Boc-protected intermediate from Step 1 (assumed 30.8 mmol, 1.0 equiv.) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (6.4 mL, 46.2 mmol, 1.5 equiv.).

-

Add methanesulfonyl chloride (2.6 mL, 33.9 mmol, 1.1 equiv.) dropwise to the cold solution over 15 minutes. Ensure the internal temperature does not rise significantly.

-

Stir the reaction at 0°C for 2 hours.

-

Monitor for the disappearance of the starting material by TLC (Eluent: 30% EtOAc/Hexanes).

-

Once the reaction is complete, slowly add 50 mL of water to quench the excess MsCl.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and wash with saturated aq. NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-